molecular formula C22H29N3O3 B11670184 4-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-2,6-dimethoxyphenol

4-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-2,6-dimethoxyphenol

Cat. No.: B11670184
M. Wt: 383.5 g/mol
InChI Key: HTEAUZCUYHSDJH-UHFFFAOYSA-N
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Description

4-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-2,6-dimethoxyphenol is a complex organic compound with the molecular formula C21H27N3O2 This compound is known for its unique structure, which includes a piperazine ring substituted with a 2,4-dimethylbenzyl group and a dimethoxyphenol moiety

Preparation Methods

The synthesis of 4-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-2,6-dimethoxyphenol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,4-dimethylbenzyl chloride to form 4-(2,4-dimethylbenzyl)piperazine.

    Formation of the Iminomethyl Intermediate: The next step involves the reaction of the piperazine derivative with formaldehyde to form the iminomethyl intermediate.

    Coupling with Dimethoxyphenol: Finally, the iminomethyl intermediate is reacted with 2,6-dimethoxyphenol under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the phenolic hydroxyl groups, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents, particularly for its potential as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-({[4-(2,4-Dimethylbenzyl)piperazin-1-yl]imino}methyl)-2,6-dimethoxyphenol can be compared with other similar compounds, such as:

    4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)-1,3-benzenediol: This compound has a similar structure but differs in the substitution pattern on the phenol ring.

    4-(((4-(2,4-Dimethylbenzyl)-1-piperazinyl)imino)methyl)benzoic acid: This compound has a carboxylic acid group instead of the dimethoxyphenol moiety.

    4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound has a different substitution pattern on the piperazine ring and a triazine moiety instead of the phenol ring.

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H29N3O3/c1-16-5-6-19(17(2)11-16)15-24-7-9-25(10-8-24)23-14-18-12-20(27-3)22(26)21(13-18)28-4/h5-6,11-14,26H,7-10,15H2,1-4H3

InChI Key

HTEAUZCUYHSDJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)O)OC)C

Origin of Product

United States

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